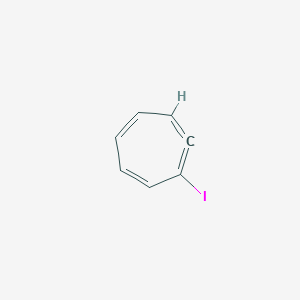
1-Iodocyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5I It features a seven-membered ring with four double bonds and an iodine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodocyclohepta-1,2,4,6-tetraene can be synthesized through several methods. One common approach involves the iodination of cyclohepta-1,2,4,6-tetraene using iodine or iodine monochloride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bonds can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azidocyclohepta-1,2,4,6-tetraene, cyanocyclohepta-1,2,4,6-tetraene, and other substituted derivatives.
Oxidation Reactions: Products vary based on the extent of oxidation and may include cycloheptadienones.
Reduction Reactions: Products include cycloheptane and partially reduced intermediates.
Applications De Recherche Scientifique
1-Iodocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-iodocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its reactive iodine atom and conjugated double bonds. The compound can participate in various chemical reactions, leading to the formation of new products with different biological and chemical properties. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Cyclohepta-1,2,4,6-tetraene: Lacks the iodine atom but shares the same ring structure and double bonds.
1-Bromocyclohepta-1,2,4,6-tetraene: Similar structure with a bromine atom instead of iodine.
1-Chlorocyclohepta-1,2,4,6-tetraene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 1-Iodocyclohepta-1,2,4,6-tetraene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in certain chemical transformations and applications.
Propriétés
Numéro CAS |
827598-91-4 |
|---|---|
Formule moléculaire |
C7H5I |
Poids moléculaire |
216.02 g/mol |
InChI |
InChI=1S/C7H5I/c8-7-5-3-1-2-4-6-7/h1-5H |
Clé InChI |
MOGDEECWEDQLOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


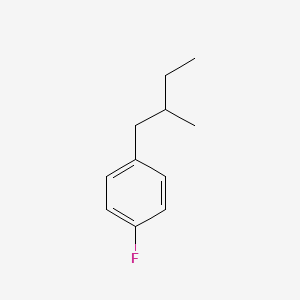
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
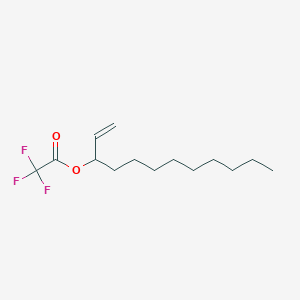
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
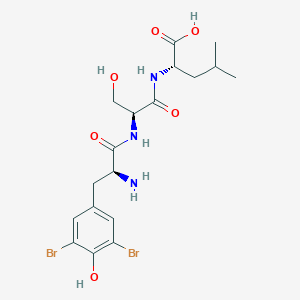
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
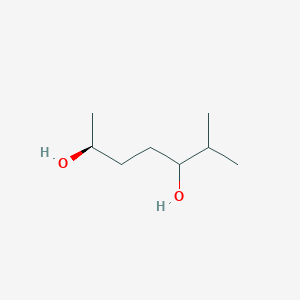
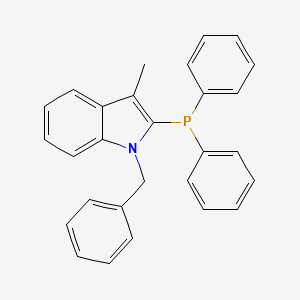
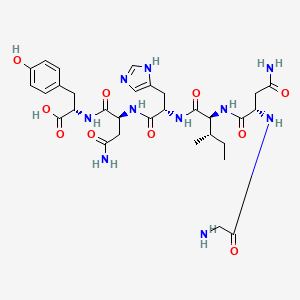

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
